Direct Black 22

Descripción

Global Environmental Significance of C.I. Direct Black 22 in Effluents

The widespread use of azo dyes, including C.I. This compound, has led to significant environmental concerns. mdpi.com It is estimated that a notable percentage of dyes used in industrial processes are lost to wastewater during application. mdpi.comscispace.com Annually, a substantial amount of textile dyes are discharged into the environment globally through industrial effluents. mdpi.comiwaponline.com

The presence of C.I. This compound and other dyes in wastewater imparts a distinct color, which is aesthetically undesirable and blocks sunlight from penetrating the water. scispace.comresearchgate.net This reduction in light can inhibit photosynthesis in aquatic plants, disrupting the entire aquatic food web. researchgate.netsci-hub.se Furthermore, the dye and its degradation byproducts can increase the Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) of water bodies, leading to a decrease in dissolved oxygen, which is detrimental to aquatic life. mdpi.comsci-hub.se

Overview of Environmental and Health Concerns Associated with C.I. This compound

The complex aromatic structure of C.I. This compound makes it resistant to degradation by conventional wastewater treatment methods. researchgate.net This persistence, coupled with its potential toxicity, raises significant environmental and health concerns. sci-hub.semdpi.com

The discharge of effluents containing C.I. This compound can have toxic effects on various aquatic organisms. mdpi.comcanada.ca Studies have shown that azo dyes can be harmful to aquatic life, with some direct dyes exhibiting toxicity to fish and aquatic invertebrates like Daphnia magna. canada.caresearchgate.net The toxicity can be attributed to the parent dye molecule itself or to the byproducts formed during its degradation. mdpi.com Under anaerobic conditions, which can occur in sediments at the bottom of water bodies, the azo bonds in C.I. This compound can be broken down to form aromatic amines, which are often more toxic than the original dye. researchgate.netcanada.ca

Table 1: Aquatic Toxicity Data for Azo Dyes

| Organism | Dye Type | Effect | Concentration | Reference |

|---|---|---|---|---|

| Rainbow Trout | Azo Direct Dyes | 48-hour LC50 | 75 mg/L | canada.ca |

| Daphnia magna | Azo Reactive Dyes | 21-day NOEC | 1.25 mg/L | canada.ca |

| Daphnia magna | Azo Reactive Dyes | 21-day LOEC | 2.5 mg/L | canada.ca |

LC50: Lethal concentration for 50% of the test population. NOEC: No-observed-effect concentration. LOEC: Lowest-observed-effect concentration.

The primary human health concerns associated with C.I. This compound and other azo dyes stem from their potential to metabolize into harmful aromatic amines. researchgate.netmdpi.com Some azo dyes can be cleaved by reductive enzymes, both in the environment and within the human body (e.g., by intestinal microflora or liver enzymes), to release these amines. mdpi.comeuropa.eu

Certain aromatic amines, such as benzidine (B372746), are known human carcinogens. nih.govsdc.org.uk While C.I. This compound itself may not be directly carcinogenic, its metabolism can release benzidine, posing a potential cancer risk. sdc.org.uk Studies have detected benzidine and its metabolites in the urine of workers exposed to benzidine-based dyes. nih.gov This has led to the classification of dyes metabolized to benzidine as known human carcinogens. nih.gov

Beyond carcinogenicity, some azo dyes and their breakdown products have been linked to mutagenicity (the ability to cause genetic mutations) and can act as skin irritants or sensitizers, potentially causing allergic reactions in susceptible individuals. sdc.org.ukfibre2fashion.com182.160.97

Table 2: Health Hazards Associated with Azo Dyes and their Metabolites

| Health Concern | Associated Substance(s) | Effect | Reference |

|---|---|---|---|

| Carcinogenicity | Benzidine (metabolite of some azo dyes) | Bladder cancer | sdc.org.ukfibre2fashion.com |

| Carcinogenicity | Certain aromatic amines | Potential cancer risk | researchgate.netmdpi.com |

| Mutagenicity | Some azo dyes and their byproducts | Genetic mutations | mdpi.com |

Ecotoxicological Implications in Aquatic Environments

Academic Rationale for Comprehensive Research on C.I. This compound

The significant environmental persistence of C.I. This compound, its potential for bioaccumulation, and the serious health risks associated with its degradation products provide a strong rationale for continued and comprehensive research. sci-hub.seresearchgate.net The complex nature of this polyazo dye and its interactions within various environmental compartments necessitate further investigation. researchgate.net

Key areas of academic inquiry include the development of more effective and environmentally friendly methods for its removal from industrial effluents. researchgate.netijcce.ac.ir Research into advanced oxidation processes (AOPs), such as photo-Fenton and electro-Fenton, has shown promise in degrading C.I. This compound. researchgate.net Additionally, studies on bioremediation, using microorganisms to break down the dye, are ongoing. sci-hub.se A deeper understanding of the toxicological profiles of both the parent dye and its various degradation intermediates is crucial for accurate risk assessment and the establishment of effective environmental regulations. mdpi.comnih.gov

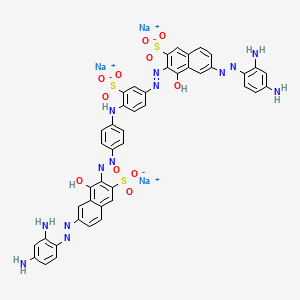

Structure

2D Structure

Propiedades

IUPAC Name |

trisodium;6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[[7-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H35N13O11S3.3Na/c45-24-3-12-35(33(47)17-24)54-51-28-5-1-22-15-39(70(63,64)65)41(43(58)31(22)19-28)56-50-27-9-7-26(8-10-27)49-37-14-11-30(21-38(37)69(60,61)62)53-57-42-40(71(66,67)68)16-23-2-6-29(20-32(23)44(42)59)52-55-36-13-4-25(46)18-34(36)48;;;/h1-21,49,58-59H,45-48H2,(H,60,61,62)(H,63,64,65)(H,66,67,68);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFHTNFVUCUDIR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C7C=CC(=CC7=C6O)N=NC8=C(C=C(C=C8)N)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32N13Na3O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027629 | |

| Record name | C.I. Direct Black 22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1084.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6473-13-8, 83221-67-4, 11136-49-5, 881844-06-0 | |

| Record name | C.I. Direct Black 22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006473138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Direct Black 22, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083221674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 6-[2-(2,4-diaminophenyl)diazenyl]-3-[2-[4-[[4-[2-[7-[2-(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]phenyl]amino]-3-sulfophenyl]diazenyl]-4-hydroxy-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Black 22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 6-[(2,4-diaminophenyl)azo]-3-[[4-[[4-[[7-[(2,4-diaminophenyl)azo]-1-hydroxy-3-sulphonato-2-naphthyl]azo]phenyl]amino]-3-sulphonatophenyl]azo]-4-hydroxynaphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthalenesulfonic acid, 6-((2,4-diaminophenyl)azo)-3-((4-((4-((7-((2,4-diaminophenyl)azo)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthalenesulfonic acid, 6-((2,4-diaminophenyl)azo)-3-((4-((4-((7-((2,4-diaminophenyl)azo)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Fate, Ecotoxicity, and Transformation of C.i. Direct Black 22

Environmental Persistence and Transport Mechanisms of C.I. Direct Black 22

Due to their design for stability and resistance to fading, synthetic dyes like C.I. This compound can persist in the environment. researchgate.net These dyes are generally soluble in water and can remain in the water column for extended periods. canada.ca Over time, they are expected to partition to suspended solids, sediments, or soil particles through electrostatic interactions. canada.ca In anaerobic environments, such as sediment layers, there is potential for these dyes to degrade into aromatic amines. canada.ca

The interaction of C.I. This compound with soil is a critical factor in determining its environmental mobility and potential for groundwater contamination. scielo.brmdpi.com Studies on alluvial soil, often the recipient of textile industry wastewater, have provided insights into the dye's sorption behavior. scielo.brmdpi.com

Batch experiments are used to evaluate the retention and mobility of C.I. This compound in soil. scielo.brresearchgate.net Sorption kinetics studies for this dye in alluvial soil have shown that the process is best described by a second-order kinetic model. scielo.brresearchgate.netambi-agua.netscielo.br In one study, a superficial layer of alluvial soil (Layer 1) reached equilibrium in approximately 8 hours, adsorbing about 120 mg of the dye per kg of soil. scielo.brresearchgate.net A subsurface layer (Layer 2) reached equilibrium faster, in about 4 hours, but adsorbed a smaller amount, approximately 40.86 mg/kg. scielo.brresearchgate.net

The sorption isotherms, which describe how the dye distributes between the soil and water at equilibrium, were well-fitted by both the Freundlich and Linear models for two different soil layers. scielo.brresearchgate.netambi-agua.netscielo.br The distribution coefficient (KD), a measure of mobility, was found to be 5.28 L/kg for the superficial layer and 0.99 L/kg for the subsurface layer. scielo.br Higher KD values indicate stronger sorption and lower mobility. scielo.br The Freundlich constant (KF) values were 8.64 for the superficial layer and 0.18 for the subsurface layer, further indicating a higher sorption capacity in the topsoil. scielo.br

| Soil Layer | Equilibrium Time (hours) | Sorption Capacity at Equilibrium (mg/kg) | Best Fit Kinetic Model |

|---|---|---|---|

| Superficial Layer (Layer 1) | 8 | ~120 | Second-Order |

| Subsurface Layer (Layer 2) | 4 | ~40.86 | Second-Order |

| Soil Layer | Best Fit Isotherm Models | Distribution Coefficient (KD) (L/kg) | Freundlich Constant (KF) |

|---|---|---|---|

| Superficial Layer (Layer 1) | Freundlich, Linear | 5.28 | 8.64 |

| Subsurface Layer (Layer 2) | Freundlich, Linear | 0.99 | 0.18 |

The sorption of C.I. This compound is significantly influenced by the physical and chemical properties of the soil, particularly its organic matter and clay content. scielo.brscielo.br A higher organic matter content in the superficial soil layer contributes to greater reactivity and sorption of the dye. scielo.br Similarly, a higher percentage of clay in the topsoil layer enhances the interaction with the dye molecules. scielo.br The cation-exchange capacity of the soil also plays a role in the sorption process. scielo.brresearchgate.net These factors contribute to the higher retention of the dye in the superficial soil layer compared to the subsurface layer. scielo.brresearchgate.net

The mobility of C.I. This compound in water systems is inversely related to its sorption in soil and sediment. mdpi.com In aquatic environments, its high water solubility facilitates its transport. primachemicals.com However, its tendency to adsorb to particulate matter can lead to its accumulation in sediments. canada.ca The lower sorption observed in subsurface soil layers, which have lower organic matter and clay content, indicates a higher potential for leaching and contamination of groundwater. scielo.br The low distribution coefficient (KD) in the subsurface layer suggests a weak interaction between the dye and the soil matrix, leading to higher mobility. scielo.br

Sorption Behavior in Environmental Matrices (e.g., Alluvial Soil)

Sorption Kinetics and Isotherms

Ecotoxicological Assessment of C.I. This compound and its Metabolites

The ecotoxicological effects of C.I. This compound are a significant concern due to its potential to harm aquatic life. ontosight.ai The dye itself and its breakdown products can be toxic. ontosight.ai

Studies have indicated that C.I. This compound may be toxic to aquatic organisms. ontosight.ainih.gov Azo dyes, as a class, have shown a wide range of acute toxicity to aquatic life, with median lethal concentrations (LC50) varying significantly. canada.ca Anionic direct dyes, in particular, can have adverse effects on fish and aquatic invertebrates. nih.gov While specific comprehensive data on the chronic toxicity of C.I. This compound is limited in the provided search results, the general consensus for azo dyes suggests that long-term exposure can be harmful. researchgate.netcanada.ca The degradation of azo dyes can lead to the formation of metabolites, which may also be toxic. researchgate.net

| Organism Group | Observed Effects | Toxicity Range (LC50) |

|---|---|---|

| Fish (e.g., Rainbow Trout) | Acute Toxicity | 75 to ≥ 1000 mg/L |

| Invertebrates (e.g., Daphnia magna) | Acute and Chronic Toxicity | D. magna found to be more sensitive than fish, especially with longer exposure. |

Impact on Ecosystem Processes (e.g., Photosynthesis, Gas Solubility in Water Bodies)

The discharge of C.I. This compound and other textile dyes into aquatic environments can have significant detrimental effects on ecosystem processes. The intense coloration of water by these dyes impedes sunlight penetration, which is crucial for photosynthesis in aquatic plants. iwaponline.comnih.govmdpi.com This reduction in photosynthetic activity can disrupt the entire aquatic food web and lower the dissolved oxygen levels in the water. mdpi.com

The presence of azo dyes like C.I. This compound in water can also decrease gas solubility. researchgate.net This, combined with the reduced oxygen production from photosynthesis, can lead to hypoxic or anoxic conditions, further stressing aquatic organisms. mdpi.comresearchgate.net

Genotoxicity and Mutagenicity Studies of C.I. This compound

The genotoxic and mutagenic potential of C.I. This compound and its breakdown products are of significant concern. Azo dyes, in general, are known to be potentially carcinogenic and mutagenic. nih.govinformaticsjournals.co.in

In Vitro Mutagenicity Assays (e.g., Ames Test)

Studies using the Salmonella/microsome assay, commonly known as the Ames test, have investigated the mutagenic properties of C.I. This compound. Research has shown that some direct dyes, including those with structures similar to this compound, exhibit mutagenic activity in Salmonella typhimurium strains, often requiring metabolic activation. lodz.plresearchgate.net For instance, Direct Black 38, a benzidine-based azo dye, was found to be mutagenic in Salmonella strains TA98 and TA100 with microsomal activation. osha.gov While specific Ames test results for C.I. This compound were not found in the provided search results, the mutagenicity of other direct black dyes suggests a potential for similar activity. lodz.plresearchgate.netnih.gov

In Vivo Genotoxicity and Micronucleus Tests

In vivo studies are crucial for understanding the genotoxic effects of substances in a whole organism. The micronucleus test, which detects chromosomal damage, is a commonly used in vivo assay. gentronix.co.uk Research on various azo dyes has demonstrated their ability to induce an increased frequency of micronucleated polychromatic erythrocytes in the bone marrow of mice, indicating genotoxic effects. lodz.pl For example, Direct Black 19:1 was shown to cause a significant, dose-related increase in the frequency of polychromatic erythrocytes with micronuclei in mice. lodz.pl While specific in vivo genotoxicity data for C.I. This compound was limited in the search results, the findings for other direct black dyes suggest a potential for in vivo genotoxicity. lodz.pl

Assessment of Cytotoxic Effects on Cellular Systems (e.g., Allium cepa cells)

The Allium cepa (onion) test is a well-established method for assessing the cytotoxic and genotoxic effects of environmental pollutants. researchgate.nettandfonline.com Studies on a commercial black dye product containing components structurally related to C.I. This compound have demonstrated its cytotoxic effects on Allium cepa cells. unesp.brnih.gov Exposure to this commercial black dye led to a decrease in the mitotic index, indicating an inhibition of cell division. mdpi.com Furthermore, significant frequencies of cell death were observed in Allium cepa meristematic cells exposed to the biodegraded products of the commercial black dye, highlighting the cytotoxic potential of its metabolites. unesp.brnih.gov Research on other textile dyes has also shown that they can induce cytotoxic effects in Allium cepa, leading to reduced cell division and cell death. researchgate.net

Analysis of DNA Damage and Chromosomal Aberrations

Exposure to C.I. This compound and its related compounds can lead to DNA damage and chromosomal aberrations. researchgate.net Structural chromosomal aberrations are a consequence of direct DNA damage or errors during DNA replication on a damaged template. oup.com In studies using the Allium cepa model, a commercial black dye product induced various chromosomal aberrations, including chromosome stickiness, nuclear buds, and binucleated cells. nih.gov These abnormalities indicate both clastogenic (chromosome-breaking) and aneugenic (affecting chromosome number) effects. researchgate.net The induction of chromosomal aberrations demonstrates the genotoxic potential of the dye and its metabolites. unesp.brresearchgate.net

Comparative Genotoxicity of Parent Compound Versus Biotransformation Products

An important aspect of the environmental risk assessment of C.I. This compound is the comparison of the genotoxicity of the original dye versus its transformation products. The biodegradation of azo dyes can lead to the formation of aromatic amines, which can be more toxic and genotoxic than the parent compound. nih.gov

Studies on a commercial black dye have shown that its bacterially biodegraded metabolites are more genotoxic than the original dye itself. unesp.brnih.gov The frequency of chromosomal and nuclear aberrations in Allium cepa cells was significantly higher in tests with the biodegraded dye compared to the parent compound. nih.gov Specifically, the metabolites were more likely to induce chromosome stickiness, nuclear buds, and binucleated cells, while the original dye was more associated with the loss of genetic material. nih.gov This indicates that while biodegradation may decolorize the effluent, it can increase the genotoxic risk. However, one study noted that genotoxicity was reduced after a remediation process involving the microalga Chlorella vulgaris. researchgate.net

Advanced Degradation and Remediation Technologies for C.i. Direct Black 22 in Wastewater

Advanced Oxidation Processes (AOPs) for C.I. Direct Black 22 Treatment

AOPs represent a group of technologies that rely on the production of powerful oxidizing agents, primarily hydroxyl radicals, to break down persistent organic pollutants. nih.gov Various AOPs have been investigated for the degradation of C.I. This compound, demonstrating considerable efficacy in color and Chemical Oxygen Demand (COD) reduction. These methods can be broadly categorized based on the mechanism of radical generation.

These systems are centered around the generation of hydroxyl radicals, which are potent, non-selective oxidants capable of degrading complex organic molecules. butlerov.comresearchgate.net

The Fenton process involves the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) to produce hydroxyl radicals. butlerov.comresearchgate.net The efficiency of this process is significantly enhanced by the application of UV light, a variation known as the photo-Fenton process. In the photo-Fenton system, the photoreduction of Fe3+ ions back to Fe2+ accelerates the catalytic cycle, leading to a higher rate of hydroxyl radical generation and, consequently, faster dye degradation. butlerov.comresearchgate.net

Studies have shown that the photo-Fenton process is more effective than the traditional Fenton process for the degradation of C.I. This compound. researchgate.netresearchgate.net For instance, a comparative study demonstrated that while the Fenton process achieved significant decolorization, the photo-Fenton process under UV-C radiation resulted in nearly complete degradation. researchgate.netresearchgate.net The highest oxidation rate for C.I. This compound is observed when the UV light/Fenton reagent combination is implemented. butlerov.com Much of the C.I. This compound molecules are oxidized within 20 minutes when treated with Fenton's reagent at a hydrogen peroxide concentration of 0.15 mg/l. butlerov.com

The efficiency of both processes is influenced by several factors, including the concentrations of H2O2 and Fe2+, and the pH of the solution. An increase in the concentration of iron ions can lead to a higher degree of decolorization up to a certain point, beyond which the formation of iron-containing sludge can occur. butlerov.com

Table 1: Comparative Efficiency of Fenton and Photo-Fenton Processes for C.I. This compound Degradation

| Process | Radiation Source | [H₂O₂] (mg·L⁻¹) | [Fe²⁺] (mg·L⁻¹) | Degradation Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Photo-Fenton | UV-C | 20 | 1.0 | 99.08 | researchgate.netresearchgate.net |

The UV/H2O2 process is another AOP that utilizes the photolysis of hydrogen peroxide by ultraviolet radiation to generate hydroxyl radicals. This method has been evaluated for the treatment of C.I. This compound, showing effectiveness in both decolorization and mineralization (TOC removal). researchgate.netnih.gov

Research indicates that the UV/H2O2 process can achieve high removal efficiencies, though it may require longer retention times for color removal compared to ozonation. researchgate.netnih.gov However, for TOC removal, the UV/H2O2 process has been shown to be more effective, achieving up to 90% removal after 160 minutes of retention time. researchgate.netnih.gov The efficiency of the process is dependent on the concentration of hydrogen peroxide, with an increase leading to a higher rate of degradation due to the increased generation of hydroxyl radicals upon UV irradiation. researchgate.net

Ozonation involves the use of ozone (O3), a powerful oxidant, to break down organic pollutants. mdpi.com The effectiveness of ozonation can be enhanced by combining it with other processes, such as UV radiation and hydrogen peroxide. researchgate.netnih.gov

For C.I. This compound, ozonation alone has been shown to be effective for color removal, but less so for the complete mineralization of the dye, with a TOC removal of 33% after 160 minutes. researchgate.netnih.gov To improve both decolorization and TOC reduction simultaneously, a combined process of pre-ozonation coupled with UV/H2O2 has been investigated. researchgate.netnih.gov This sequential treatment has been shown to significantly reduce the required retention time to achieve over 90% removal of both color and TOC, making it a more efficient approach for treating wastewater containing C.I. This compound. researchgate.netnih.gov The use of a zinc slag (Zn-S) catalyst in the ozonation process has also been shown to effectively decolorize and mineralize C.I. This compound, with the highest removal efficiency occurring at a pH of 11. uts.edu.au

Table 2: Performance of Ozonation and Combined Processes for C.I. This compound Treatment

| Process | Retention Time (min) | TOC Removal Efficiency (%) | Color Removal Efficiency (%) | Reference |

|---|---|---|---|---|

| Ozonation | 160 | 33 | High | researchgate.netnih.gov |

| UV/H₂O₂ | 160 | 90 | High (longer time) | researchgate.netnih.gov |

| Pre-ozonation + UV/H₂O₂ | < 115 | > 90 | > 90 | researchgate.netnih.gov |

| Zn-S/O₃ | 30 | 69 (COD) | - | uts.edu.au |

Electrochemical AOPs are another class of effective treatment technologies for recalcitrant organic pollutants. These methods utilize electrochemical reactions to generate oxidizing species or to induce coagulation and precipitation of pollutants.

The electro-Fenton (EF) process is a variation of the Fenton process where hydrogen peroxide and/or ferrous ions are generated in-situ through electrochemical reactions. researchgate.netknepublishing.com This method has been successfully applied to the degradation of C.I. This compound. researchgate.netresearchgate.net Studies comparing the photo-Fenton and electro-Fenton processes found that both were highly efficient, with the electro-Fenton process achieving a degradation of 95.16% under optimized conditions. researchgate.netresearchgate.net A key advantage of the EF process is the continuous regeneration of Fe2+ at the cathode, which can enhance the degradation rate compared to the conventional Fenton process. knepublishing.com

Electrocoagulation (EC) is an electrochemical method that involves the in-situ generation of coagulants by the dissolution of a sacrificial anode, typically made of iron or aluminum. core.ac.ukresearchgate.net This process has been used for the removal of color and COD from solutions containing C.I. This compound. core.ac.uk While electrocoagulation with iron anodes can achieve high color removal (96%), its efficiency in reducing the chemical oxygen demand (COD) of C.I. This compound is significantly lower, at only 26% under similar operating conditions that proved effective for other dyes. researchgate.net The effectiveness of EC is influenced by parameters such as current density, initial pH, electrolysis time, and electrode material. core.ac.uk

Table 3: Efficiency of Electrochemical Processes for C.I. This compound Degradation

| Process | Key Parameter | Degradation/Removal Efficiency (%) | Reference |

|---|---|---|---|

| Electro-Fenton | [Fe] = 1 mg·L⁻¹ | 95.16 | researchgate.netresearchgate.net |

Radiation-induced degradation utilizes high-energy radiation, such as electron beams or gamma rays, to generate reactive species (e.g., •OH, eaq−, H•) from the radiolysis of water, which then degrade the pollutant molecules. researchgate.net

Electron beam irradiation (EBI) has been shown to be an effective method for the decomposition and decolorization of C.I. This compound in aqueous solutions. google.com The efficiency of the degradation is dependent on the absorbed dose and the initial concentration of the dye. Research has demonstrated that EBI can effectively degrade the dye, leading to a reduction in color, COD, and a change in the pH of the solution. For instance, at an initial dye concentration of 0.05 g/L, an absorbed dose of 20 kGy in an aerated solution at an initial pH of 7 resulted in 99% degradation. The degradation process appears to follow first-order reaction kinetics.

Table 4: Electron Beam Irradiation for C.I. This compound Degradation

| Initial Dye Concentration (g/L) | Absorbed Dose (kGy) | Initial pH | Degradation Efficiency (%) | Reference |

|---|

Peroxide-Based Oxidation (e.g., UV/H2O2)

Kinetic and Mechanistic Studies of AOPs in C.I. This compound Degradation

Advanced Oxidation Processes (AOPs) are effective for treating textile effluents containing dyes like C.I. This compound due to their complex structure and low biodegradability. researchgate.net The degradation of this dye through AOPs, such as the photo-Fenton (PF) and electro-Fenton (EF) processes, has been shown to follow pseudo-first-order kinetics. researchgate.net

In a comparative study, both PF and EF processes were optimized for the degradation of C.I. This compound. For the PF system, using UV-C radiation, a 99.08% degradation was achieved, while sunlight radiation resulted in a 99.98% degradation. researchgate.net The EF process also demonstrated high efficiency, with a 95.16% degradation under optimized conditions. researchgate.net The kinetic models proposed by Chan and Chu (2003) and He et al. (2016) were found to be suitable for describing the degradation process in both PF and EF systems, indicating a pseudo-first-order reaction. researchgate.net

The mechanism of AOPs involves the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules. mdpi.com The degradation of azo dyes like C.I. This compound by AOPs can be influenced by various factors, including pH, the concentration of the dye, and the amount of catalyst used. scribd.comresearchgate.net For instance, in the degradation of Direct Black 38, a related azo dye, the reaction was found to follow the Langmuir-Hinshelwood mechanism, where the reactants are adsorbed onto the catalyst surface before reacting. researchgate.net

A study on the degradation of four direct azo dyes, including C.I. This compound, using iron and aluminum metals showed that the degradation rate is affected by acidity, the amount of metal, temperature, and agitation speed. scribd.com This suggests that the surface-mediated reactions play a crucial role in the degradation kinetics.

| AOP System | Kinetic Model | Key Findings | Reference |

| Photo-Fenton (UV-C) | Pseudo-first-order | 99.08% degradation | researchgate.net |

| Photo-Fenton (Sunlight) | Pseudo-first-order | 99.98% degradation | researchgate.net |

| Electro-Fenton | Pseudo-first-order | 95.16% degradation | researchgate.net |

Biological Remediation of C.I. This compound

Biological remediation presents a cost-effective and environmentally friendly alternative for treating wastewater contaminated with C.I. This compound. jabonline.in This approach utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, to decolorize and degrade the dye molecules. jabonline.inmdpi.com

Microbial Degradation Mechanisms

Microorganisms employ two primary methods for the biological treatment of dyes: biosorption, which involves the adsorption of the dye onto the microbial biomass, and biodegradation, where the dye is broken down by microbial enzymes. jabonline.inmdpi.com The efficiency of these mechanisms is influenced by several physicochemical parameters, including pH, temperature, dye concentration, and the availability of oxygen and carbon sources. mdpi.com

Bacterial Decolorization and Biodegradation Pathways

Bacteria are considered a promising tool for the removal of azo dyes from textile effluents due to their rapid growth and adaptability to various environmental conditions. jabonline.injmbfs.org They can decolorize azo dyes under anaerobic, microaerophilic, and aerobic conditions, either as pure cultures or as part of a microbial consortium. mdpi.com

The primary mechanism of bacterial azo dye degradation involves the reductive cleavage of the azo bond (-N=N-) by enzymes called azoreductases. nih.gov This initial step results in the formation of aromatic amines, which may be toxic. nih.gov Subsequently, under aerobic conditions, these aromatic amines can be further degraded into less toxic or non-toxic compounds. nih.gov The degradation pathway can proceed through either symmetric or asymmetric cleavage of the azo bonds. frontiersin.org

Studies have shown that bacterial consortia can be more effective than pure cultures in achieving complete degradation of azo dyes due to the synergistic action of multiple enzymes attacking the dye molecule at different points. nih.gov For instance, a novel bacterial consortium demonstrated the ability to decolorize C.I. This compound. jabsonline.org

Fungal Decolorization and Biodegradation Pathways (e.g., Penicillium chrysogenum, Aspergillus tamarii Kita, Pleurotus ostreatus)

Fungi are highly effective in breaking down and, in some cases, completely mineralizing synthetic dyes. jabonline.in The mechanism of fungal decolorization can involve biosorption, enzymatic degradation, or a combination of both. nih.gov Fungi produce a range of extracellular ligninolytic enzymes, including laccases, manganese peroxidases, and lignin (B12514952) peroxidases, which are capable of oxidizing complex organic compounds like azo dyes. nih.govtandfonline.com

Several fungal species have been investigated for their ability to decolorize C.I. This compound. Aspergillus species, in particular, have shown significant potential as efficient biosorbents for the remediation of this dye. rbciamb.com.br A study involving fifteen strains of Aspergillus found that Aspergillus japonicus URM 5620, Aspergillus niger URM 5741, and A. niger URM 5838 were the most effective. rbciamb.com.br With just 1 gram of biomass, these fungi could remove over 90% of the dye in under an hour, and with 5 grams, complete removal was achieved in 10 minutes. rbciamb.com.br Live fungal biomass was found to be 59% more efficient than dead biomass. rbciamb.com.br

Aspergillus tamarii Kita has also been shown to effectively decolorize C.I. This compound. researchgate.net Under agitated conditions, active biomass achieved decolorization rates of 100%, 97%, and 63% for dye concentrations of 50, 125, and 250 mg/L, respectively. researchgate.net The white-rot fungus Pleurotus ostreatus has also been studied for the biological treatment of C.I. This compound. researchgate.net

| Fungal Species | Decolorization Efficiency | Conditions | Reference |

| Aspergillus japonicus URM 5620 | >90% in <60 min (1g biomass) | Agitated culture | rbciamb.com.br |

| Aspergillus niger URM 5741 | >90% in <60 min (1g biomass) | Agitated culture | rbciamb.com.br |

| Aspergillus niger URM 5838 | >90% in <60 min (1g biomass) | Agitated culture | rbciamb.com.br |

| Aspergillus tamarii Kita | 100% (50 mg/L dye) | Agitated, 30°C | researchgate.net |

| Pleurotus ostreatus | 80% | Rotational speed of 30 rpm | researchgate.net |

Role of Specific Enzymes (e.g., Azoreductases, Laccases, Peroxidases) in C.I. This compound Biotransformation

The biotransformation of C.I. This compound is mediated by specific microbial enzymes. mdpi.com The breakdown of complex compounds within microbial systems relies on these biotransformation enzymes. mdpi.com

Azoreductases are key enzymes in the bacterial degradation of azo dyes. nih.gov They catalyze the reductive cleavage of the azo bond, which is typically the initial and rate-limiting step in the decolorization process. nih.gov This reaction usually occurs under anaerobic or anoxic conditions and requires reducing equivalents like NADH or FADH. mdpi.com

Laccases and peroxidases are primarily produced by fungi and are involved in the oxidative degradation of a wide range of pollutants, including azo dyes. jmbfs.orgtandfonline.com These enzymes are less specific than azoreductases and can act on a broader range of substrates. jmbfs.org Laccases have been identified in bacteria as well, showing potential for activity in high-salt and alkaline environments. mdpi.com The degradation of C.I. This compound can involve the action of these oxidative enzymes, leading to the breakdown of the aromatic structures of the dye molecule. frontiersin.org

The complete mineralization of azo dyes often involves a two-step process: an initial anaerobic reduction by azoreductases, followed by an aerobic oxidation of the resulting aromatic amines by enzymes like laccases and peroxidases. jmbfs.org

Integrated Biological Systems for C.I. This compound Remediation

To enhance the efficiency of C.I. This compound remediation, integrated biological systems that combine different treatment processes are often employed. A common approach is the use of sequential anaerobic-aerobic reactor systems. researchgate.net

In such a system, the initial anaerobic stage is crucial for the reductive decolorization of the azo dye, where the azo bonds are cleaved. researchgate.net This is followed by an aerobic stage where the aromatic amines, which are formed during the anaerobic phase, are effectively degraded. researchgate.net

Coupling intermittent micro-aeration to anaerobic digestion has also been shown to improve the treatment of the tetra-azo dye C.I. This compound in sequencing batch reactors. mdpi.com This integrated approach allows for both the reductive cleavage of the azo bond and the subsequent aerobic degradation of the resulting intermediates within a single system.

Sequential Anaerobic/Aerobic Bioreactors (e.g., UASB-CSTR Systems)

Sequential anaerobic/aerobic bioreactor systems are a logical and effective approach for the complete degradation of azo dyes. cdnsciencepub.com This two-stage process leverages different microbial metabolic pathways to first decolorize the dye and then break down the resulting intermediate compounds. ascelibrary.comwur.nl The initial step involves an anaerobic phase, often carried out in an Up-flow Anaerobic Sludge Blanket (UASB) reactor. researchgate.net Under anaerobic conditions, the azo bonds (–N=N–) that give the dye its color are reductively cleaved by microorganisms. wur.nl This process results in the formation of colorless, but potentially hazardous, aromatic amines. wur.nlresearchgate.net

While the anaerobic stage is highly effective for decolorization, the aromatic amines produced are generally not degraded further and can accumulate. researchgate.net Therefore, a subsequent aerobic stage is crucial for their mineralization. cdnsciencepub.comresearchgate.net This second step is often performed in a Continuously Stirred Tank Reactor (CSTR). researchgate.net In the aerobic environment, different microbial communities oxidize the aromatic amines, ideally converting them into simpler, non-toxic compounds like carbon dioxide and water. researchgate.netresearchgate.net Studies on combined UASB and CSTR systems for treating textile wastewater have demonstrated high efficiency in both color and Chemical Oxygen Demand (COD) removal. For instance, combined UASB/CSTR systems have reported COD reduction efficiencies ranging from 83% to 97%. researchgate.net This sequential arrangement ensures both the decolorization of the effluent and the degradation of toxic byproducts. cdnsciencepub.com

Microaerated Anaerobic Systems for Aromatic Amine Mineralization

As an alternative to sequential reactors, single-reactor systems incorporating microaeration have been developed to create a more compact and energetically competitive treatment process. nih.gov In one such system, two UASB reactors were used to treat synthetic textile wastewater containing the tetra-azo dye C.I. This compound. nih.gov One reactor (R1) was operated as a conventional UASB, while the second (R2) was microaerated in its upper section, maintaining a dissolved oxygen concentration of approximately 0.18 ± 0.05 mg O₂/L. nih.gov

The results showed that both reactors achieved similar color and COD removal efficiencies (67-72% for R1 and 59-78% for R2). nih.gov However, the microaeration in reactor R2 played a critical role in mineralizing the aromatic amines formed during the anaerobic reduction of the dye. nih.gov Consequently, the effluent from the microaerated reactor was found to be 16 times less toxic than the effluent from the strictly anaerobic reactor. nih.gov This demonstrates the potential of using microaerated anaerobic systems to simultaneously decolorize the dye and remove the toxic aromatic amine byproducts in a single, compact unit. nih.gov

Microbial Community Dynamics in C.I. This compound Treatment (e.g., Core Microbiome Analysis)

The efficiency of biological dye degradation is dependent on the composition and activity of the microbial communities within the bioreactor. In the study of microaerated UASB reactors for C.I. This compound treatment, analysis of the sludge bed revealed that the microbial communities in both the anaerobic and microaerated reactors were quite similar. nih.gov The core microbiome—the key microorganisms responsible for the degradation process—was represented by the genera Trichococcus, Syntrophus, and Methanosaeta. nih.gov

Changes in wastewater composition, such as increased salinity, can cause a shift in the microbial community. nih.gov The study also identified specific genera potentially responsible for the degradation of the aromatic amines under microaerobic conditions. nih.gov The putative genera Brevundimonas and Ornatilinea were associated with the removal of these toxic intermediates in the microaerated reactor. nih.gov Understanding these microbial community dynamics is essential for optimizing reactor performance and ensuring stable and efficient treatment of dye-laden wastewater. researchgate.netd-nb.info

Table 1: Performance of Bioreactor Systems for Azo Dye Treatment

| Reactor System | Dye | COD Removal Efficiency (%) | Color Removal Efficiency (%) | Key Findings | Reference |

|---|---|---|---|---|---|

| Sequential UASB/CSTR | Generic Dye Wastewater | 83 - 97% | 80 - 87% | Demonstrates high efficacy for combined color and COD removal. | researchgate.net |

| Microaerated UASB | C.I. This compound | 59 - 78% | Not specified | Microaeration significantly reduces effluent toxicity by removing aromatic amines. | nih.gov |

| Anaerobic/Aerobic SBR | C.I. Direct Black 38 | Not specified | Not specified | Sequential process effectively reduces the toxicity of the azo dye. | cdnsciencepub.com |

Biosorption Applications for C.I. This compound Removal

Biosorption has emerged as a promising and eco-friendly alternative to conventional physicochemical methods for dye removal. mdpi.comnih.gov This process utilizes biological materials, known as biosorbents, to bind and remove pollutants from aqueous solutions. mdpi.com A wide range of materials, including fungal and plant biomass, have been investigated for their potential to remove dyes like C.I. This compound. researchgate.netresearchgate.netmdpi.com

Fungal and Plant-Based Biosorbents (e.g., Aspergillus niger, Zygophyllum gaetulum stems)

Fungal biomass is an effective and inexpensive biosorbent due to its rapid growth, ease of cultivation, and the presence of various functional groups on its cell surface that can bind dye molecules. nih.govplos.org The filamentous fungus Aspergillus niger has been extensively studied and shown to be an efficient biosorbent for various dyes. nih.govcetjournal.it Research demonstrates that Aspergillus niger can effectively decolorize C.I. This compound. researchgate.net In one study, fifteen strains of Aspergillus were tested, and it was found that with just 1 gram of biomass, three of the fungi could remove over 90% of the dye in under 60 minutes. researchgate.net With 5 grams of biomass, the dye was completely removed within 10 minutes. researchgate.net The high efficiency is attributed to electrostatic interactions between the dye molecules and the fungal hyphae. nih.gov

Plant-based materials, often derived from agricultural waste, offer a low-cost and readily available source of biosorbents. mdpi.combiointerfaceresearch.com The stems of Zygophyllum gaetulum, a desert plant, have been successfully used as an untreated natural biosorbent for the removal of C.I. Direct Black 80, an azo dye with a structure similar to C.I. This compound. mdpi.comnih.gov In these studies, an increase in the biosorbent mass from 3 to 40 g/L resulted in an increase in dye adsorption from 63.96% to 97.08%. mdpi.comresearchgate.net The highest removal percentage was observed at a pH less than or equal to 7. mdpi.comresearchgate.net

Adsorption Isotherms and Kinetic Models in Biosorption Processes

To understand the mechanism and efficiency of the biosorption process, experimental data are often analyzed using adsorption isotherm and kinetic models.

Adsorption Isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the biosorbent at a constant temperature. mdpi.com Commonly used models include the Langmuir and Freundlich isotherms. scispace.com The Langmuir model assumes a monolayer adsorption onto a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. scispace.comscielo.br For the biosorption of C.I. Direct Black 80 onto Zygophyllum gaetulum stems, the experimental data fit the Langmuir model well, indicating a monolayer adsorption process. mdpi.comresearchgate.net Similarly, studies on other direct dyes using biosorbents like cassava root husks also found the Langmuir model to be the best fit, with a maximum adsorption capacity (Qₘ) of 27.83 mg/g. researchgate.net

Kinetic Models are used to investigate the rate of the adsorption process. The pseudo-first-order and pseudo-second-order models are widely applied. mdpi.comnih.gov The pseudo-second-order model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net In many studies involving the biosorption of direct dyes, including those using Aspergillus niger and Zygophyllum gaetulum stems, the pseudo-second-order model has been found to provide the best description of the kinetic data. scielo.brresearchgate.netnih.gov However, for the adsorption of C.I. Direct Black 80 on Zygophyllum gaetulum stems, the pseudo-first-order model was reported to be the most appropriate. mdpi.comresearchgate.net

Table 2: Kinetic and Isotherm Model Parameters for Biosorption of Direct Dyes

| Biosorbent | Dye | Best Fit Kinetic Model | Best Fit Isotherm Model | Max. Adsorption Capacity (Qₘ mg/g) | Reference |

|---|---|---|---|---|---|

| Zygophyllum gaetulum stems | C.I. Direct Black 80 | Pseudo-first-order | Langmuir | Not specified | mdpi.comresearchgate.net |

| Cassava root husks | Direct Black dye | Pseudo-second-order | Langmuir | 27.83 | researchgate.net |

| Aspergillus niger | Orange G (azo dye) | Pseudo-second-order | Langmuir | 0.48 | nih.gov |

| Waste beer yeast slurry | Direct Blue 85 | Pseudo-second-order | Langmuir | 139.16 | scielo.br |

Adsorption-Based Removal Strategies for C.I. This compound

Adsorption is a widely applied physicochemical treatment method for removing dyes from wastewater due to its convenience, high efficiency, and the availability of a wide range of adsorbent materials. researchgate.net For C.I. This compound, various adsorbents have been investigated.

Biosorbents, as discussed previously, represent a significant category of materials used for this purpose. Agricultural wastes such as rye straw, rice husk, and orange peel have been explored for the removal of direct dyes, including C.I. This compound. researchgate.netmdpi.com These materials are attractive because they are low-cost and often readily available, turning a waste disposal problem into a resource. biointerfaceresearch.com

In addition to biosorbents, synthetic materials like ion exchange resins are also effective. Weakly basic anion exchange resins have been shown to successfully remove C.I. This compound from aqueous solutions. mdpi.com Kinetic studies of this process revealed that the adsorption followed the pseudo-second-order model, with a rate constant (k₂) of 0.087 g/mg·min. mdpi.com The choice of adsorbent often depends on factors such as cost, removal efficiency, regeneration potential, and the specific characteristics of the wastewater.

Application of Synthetic Adsorbents (e.g., Anion Exchange Resins, Calcined Kaolin)

Synthetic adsorbents have shown significant promise for the removal of C.I. This compound from aqueous solutions. Among these, anion exchange resins and calcined kaolin (B608303) have been subjects of detailed investigation.

Anion Exchange Resins:

Weakly basic anion exchange resins, such as Amberlyst A21, have demonstrated high adsorption capacities for C.I. This compound. researchgate.net Studies have reported an adsorption capacity of 491.5 mg/g for C.I. This compound on Amberlyst A21, as determined by the Langmuir isotherm equation. researchgate.netmdpi.com This high capacity suggests that anion exchange resins are effective materials for capturing this large dye molecule from industrial effluents. researchgate.netresearchgate.net The mechanism of adsorption involves both physical and chemical interactions between the dye molecules and the tertiary amine functional groups of the resin. nih.gov

Calcined Kaolin:

Adsorption Kinetics and Equilibrium Modeling (e.g., Langmuir, Freundlich, Pseudo-Second-Order)

To understand the adsorption process of C.I. This compound onto different materials, various kinetic and isotherm models are employed.

Adsorption Kinetics:

The pseudo-second-order (PSO) kinetic model has been found to be the most suitable for describing the adsorption of C.I. This compound on several adsorbents, including calcined kaolin and the anion exchange resin Amberlyst A21. nih.govajol.infonih.govresearchgate.net This indicates that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and the dye. cellulosechemtechnol.ro For instance, in the case of calcined kaolin, the correlation coefficient (R²) for the PSO model was higher than that for the pseudo-first-order model. ajol.info Similarly, studies on alluvial soil also showed that the sorption kinetics of C.I. This compound followed the pseudo-second-order model, with regression coefficients higher than 0.999. scielo.br

Equilibrium Modeling:

Adsorption isotherm models are crucial for describing the distribution of adsorbate molecules between the liquid and solid phases at equilibrium.

Langmuir Isotherm: This model assumes monolayer adsorption on a homogeneous surface. ajol.info The adsorption of C.I. This compound on calcined kaolin was found to fit the Langmuir model, with a maximum adsorption capacity (qm) of 3.5 mg/g. ajol.inforesearcher.life In contrast, for the anion exchange resin Amberlyst A21, the Langmuir model was less suitable for describing the adsorption of C.I. This compound compared to other direct dyes. nih.govsemanticscholar.org

Freundlich Isotherm: This model is empirical and describes adsorption on heterogeneous surfaces. The adsorption of C.I. This compound onto Amberlyst A21 was better described by the Freundlich isotherm model, with an isotherm constant of 0.609 mg¹⁻¹/ⁿ L¹/ⁿ/g. nih.govnih.govsemanticscholar.org Similarly, the sorption of C.I. This compound on two different layers of alluvial soil was best fitted to the Freundlich model, with determination coefficients (r²) greater than 0.99. scielo.br

The following table summarizes the key parameters from these models for different adsorbents.

| Adsorbent | Kinetic Model | Isotherm Model | qm (mg/g) | R² (PSO) | R² (Langmuir) | R² (Freundlich) |

| Calcined Kaolin (K-200) | Pseudo-Second-Order | Langmuir | 3.5 | > PFO | 0.9542 | 0.7928 |

| Amberlyst A21 | Pseudo-Second-Order | Freundlich | - | > PFO & ID | - | 0.985 |

| Alluvial Soil (Layer 1) | Pseudo-Second-Order | Freundlich | - | > 0.999 | - | > 0.99 |

| Alluvial Soil (Layer 2) | Pseudo-Second-Order | Freundlich | - | > 0.999 | - | > 0.99 |

Influence of Operational Parameters on Adsorption Efficiency (e.g., pH, Dye Concentration, Co-Pollutants, Temperature)

The efficiency of C.I. This compound removal is significantly influenced by various operational parameters.

pH:

The pH of the solution plays a critical role in the adsorption process by affecting the surface charge of the adsorbent and the ionization of the dye molecule. For calcined kaolin, the adsorption capacity of C.I. This compound increased as the pH decreased from its original value to 6. ajol.info This is attributed to the electrostatic attraction between the positively charged adsorbent surface at acidic pH and the anionic dye. ajol.info The point of zero charge (pHpzc) for the calcined kaolin was found to be 3.2. ajol.info In contrast, for the weakly basic anion exchange resin Amberlyst A21, the uptake of C.I. This compound increased with an increase in solution pH. nih.govmdpi.com

Dye Concentration:

The initial concentration of the dye is another important factor. In studies using calcined kaolin, the adsorption was studied with initial dye concentrations ranging from 20 to 50 mg/L. ajol.info For photo-Fenton like degradation using a modified zeolite catalyst, the decolorization of C.I. This compound increased with increasing initial concentrations from 0.025 to 0.070 g/L. core.ac.uk However, in other degradation studies, an increase in the initial dye concentration from 100 to 500 mg/L led to a decrease in the extent of degradation. sci-hub.ru

Co-Pollutants:

The presence of other substances, such as salts and surfactants, can affect the adsorption of C.I. This compound. For the anion exchange resin Amberlyst A21, the presence of Na₂SO₄ and Na₂CO₃ enhanced dye uptake, while anionic and non-ionic surfactants decreased it. nih.govnih.gov In studies involving pumice and scoria, chloride was identified as a dominant interfering anion. ju.edu.et

Temperature:

Temperature influences the adsorption process, indicating whether it is endothermic or exothermic. The adsorption of C.I. This compound onto calcined kaolin was found to be an endothermic process, as the removal rate increased with an increase in temperature from 20 to 50°C. ajol.info This is because higher temperatures increase the mobility of dye molecules and may cause the adsorbent pores to expand. ajol.info Similarly, the adsorption of the dye onto kaolin supported zinc ferrite (B1171679) was also found to be endothermic. semanticscholar.orgnih.gov

Regeneration and Reusability of Adsorbent Materials

The ability to regenerate and reuse an adsorbent is crucial for its cost-effectiveness and sustainability in industrial applications.

For the weakly basic anion exchange resin Amberlyst A21, regeneration proved to be challenging. nih.govresearchgate.net Attempts to regenerate the resin using 1 M HCl, 1 M NaOH, and 1 M NaCl solutions resulted in low desorption percentages, ranging from 1.4% to 3.1%. nih.gov A slight improvement in regeneration efficiency was observed when using a mixture of 1 M NaCl in 50% v/v methanol. researchgate.netnih.gov The difficulty in regeneration suggests that the adsorption of C.I. This compound on this resin involves strong chemical interactions. nih.gov For clay-based adsorbents, various techniques such as chemical treatment, thermal degradation, and photocatalytic degradation have been explored for regeneration. nih.gov

Degradation of C.I. This compound using Metal-Based Adsorbents

Metal-based adsorbents and catalysts have been investigated for the degradation of C.I. This compound.

Studies have explored the use of various metals like iron and aluminum for the degradation of C.I. This compound in aqueous solutions. scribd.com The degradation rate was found to be influenced by factors such as the amount of metal, pH, and temperature. scribd.com Aluminum was found to be more effective than iron in degrading the dye. scribd.com

In another approach, heterogeneous catalytic ozonation using zinc slag as a low-cost catalyst has been shown to be effective in decolorizing and mineralizing C.I. This compound. researchgate.net The degradation kinetics in this system followed a pseudo-first-order model. researchgate.net The presence of calcium and zinc in the slag contributed to the decomposition of ozone and enhanced the reaction rate. researchgate.net

Furthermore, a composite of kaolin supported zinc ferrite has been synthesized and used for the adsorptive removal of C.I. This compound. semanticscholar.orgnih.gov This magnetic adsorbent demonstrated high removal efficiency, which was influenced by temperature and other operational parameters. semanticscholar.orgnih.gov

Comparative Performance Analysis of C.I. This compound Remediation Technologies

A comparative analysis of different remediation technologies highlights the varying efficiencies and applicability of each method for C.I. This compound removal.

| Technology | Adsorbent/Catalyst | Maximum Adsorption/Removal | Key Findings |

| Anion Exchange | Amberlyst A21 | 491.5 mg/g | High adsorption capacity, but difficult to regenerate. researchgate.netnih.gov |

| Adsorption | Calcined Kaolin (K-200) | 3.5 mg/g | Endothermic process, fits Langmuir isotherm and PSO kinetics. ajol.inforesearcher.life |

| Adsorption | Alluvial Soil | ~120 mg/kg | Sorption follows Freundlich isotherm and PSO kinetics. scielo.br |

| Adsorption | Pumice | 7.71 mg/g | Langmuir isotherm and PSO kinetics provide the best fit. ju.edu.et |

| Adsorption | Scoria | 8.1 mg/g | Freundlich isotherm and PSO kinetics provide the best fit. ju.edu.et |

| Photo-Fenton Like | Zeolite Modified Zinc Ferrite | 93.3% decolorization | Exothermic reaction, efficiency increases with initial dye concentration. core.ac.uk |

| Catalytic Ozonation | Zinc Slag | 99% decolorization, 74% mineralization | Follows pseudo-first-order kinetics. researchgate.net |

| Adsorption | Kaolin Supported Zinc Ferrite | 91.7% removal | Endothermic process, fits Langmuir isotherm and PSO kinetics. semanticscholar.orgnih.gov |

The choice of a particular technology depends on factors such as the initial dye concentration, the presence of co-pollutants, required removal efficiency, and the cost-effectiveness of the process, including adsorbent regeneration. While anion exchange resins show very high capacity, their reusability is a significant drawback. Natural and modified clays (B1170129) like kaolin offer a lower-cost alternative, though with lower adsorption capacities. Advanced oxidation processes like catalytic ozonation and photo-Fenton like methods demonstrate high degradation efficiencies but may involve more complex operational setups.

Analytical Methodologies for C.i. Direct Black 22 and Its Transformation Products

Spectrophotometric Quantification of C.I. Direct Black 22

Spectrophotometry is a fundamental and widely used technique for the quantification of C.I. This compound in aqueous solutions. This method is based on the principle that the dye absorbs light at a specific wavelength. The maximum absorbance (λmax) for C.I. This compound has been reported to be around 481 nm to 484 nm. scribd.comscielo.brresearchgate.net By measuring the absorbance of a sample at this wavelength, the concentration of the dye can be determined using a calibration curve.

This technique is often employed in batch adsorption studies to determine the amount of dye removed from a solution. scielo.br For instance, in studies investigating the sorption of C.I. This compound onto alluvial soil, a UV/VIS spectrophotometer was used to determine the dye concentration in the supernatant after filtration. scielo.br Similarly, in studies on the removal of the dye using orange peel ash, a UV-Visible spectrophotometer was utilized to measure the color removal from the solution at a wavelength of 585.5 nm, with equilibrium being achieved within 90 minutes. nkums.ac.ir

It is important to note that while spectrophotometry is a straightforward and cost-effective method, its accuracy can be affected by the presence of other substances in the sample that also absorb light at the same wavelength. najah.edu Therefore, for complex mixtures, more selective methods may be required.

Chromatographic Analysis of C.I. This compound and Metabolites (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of C.I. This compound and its metabolites. scribd.comnajah.edu HPLC offers high resolution and sensitivity, making it suitable for analyzing complex samples containing multiple components. pensoft.net

In the analysis of textile dyes, HPLC can be used to determine the concentration of individual dyes in a mixture, which is often difficult with spectrophotometry due to overlapping absorption spectra. najah.edu For C.I. This compound, HPLC methods have been developed to separate it from other direct dyes. najah.edu One study reported the use of HPLC for the quantitative determination of C.I. This compound in the presence of other dyes, with specific wavelengths used for detection. najah.edu

Furthermore, HPLC is instrumental in studying the degradation of C.I. This compound. By separating the parent dye from its breakdown products, researchers can monitor the progress of degradation and identify the resulting metabolites. nih.gov For example, in studies on the biodegradation of azo dyes, HPLC analysis is used to track the disappearance of the parent dye and the appearance of new peaks corresponding to its metabolites. nih.gov In some cases, HPLC is coupled with mass spectrometry (LC-MS/MS) to provide structural information about the degradation products. researchgate.net

Capillary electrophoresis is another separation technique that has been employed for the analysis of direct dyes, including C.I. This compound. researchgate.net

Spectroscopic Characterization of C.I. This compound Degradation Pathways (e.g., Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy is a valuable tool for characterizing the structural changes that occur during the degradation of C.I. This compound. scribd.comnih.gov By analyzing the IR spectrum of the dye before and after treatment, researchers can identify changes in the functional groups present in the molecule.

The IR spectrum of C.I. This compound exhibits characteristic peaks corresponding to its various functional groups. scribd.com During degradation, the disappearance of certain peaks and the appearance of new ones can provide evidence for the breakdown of the azo linkages (-N=N-), which are responsible for the dye's color. nih.govajol.info For example, a study on the degradation of C.I. This compound by iron showed changes in the IR spectrum, indicating the alteration of the dye's structure. scribd.com

FTIR analysis has been used to confirm the biodegradation of other azo dyes by observing the disappearance or shifting of peaks related to the azo bond and other functional groups. nih.govpjoes.com This technique helps in elucidating the degradation mechanism by revealing which parts of the molecule are being transformed.

Advanced Characterization Techniques for Adsorbent Materials

The efficiency of adsorbent materials used for the removal of C.I. This compound is often evaluated using a variety of advanced characterization techniques. These methods provide insights into the physical and chemical properties of the adsorbents that influence their adsorption capacity.

Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDS) : SEM is used to visualize the surface morphology and texture of the adsorbent material. mdpi.comajol.info It can reveal the porous structure and surface features that are important for dye adsorption. mdpi.com EDS analysis, often coupled with SEM, provides information about the elemental composition of the adsorbent's surface. mdpi.comajol.info After adsorption of C.I. This compound, the appearance of elements like sulfur and nitrogen in the EDS spectrum can confirm the presence of the dye on the adsorbent surface. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present on the surface of the adsorbent material. mdpi.comajol.info These functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, can act as active sites for dye adsorption. mdpi.com By comparing the FTIR spectra before and after adsorption, researchers can determine which functional groups are involved in the binding of C.I. This compound.

Thermogravimetric Analysis (TGA) : TGA is used to study the thermal stability of the adsorbent material. mdpi.comajol.info It measures the change in weight of a sample as a function of temperature. This information is useful for understanding the decomposition behavior of the adsorbent and any adsorbed dye molecules.

X-ray Diffraction (XRD) : XRD is used to determine the crystalline structure of the adsorbent material. mdpi.comajol.info It can distinguish between crystalline and amorphous materials, which can affect their adsorption properties.

The following table summarizes the characterization of an adsorbent used for C.I. Direct Black 80 removal, which provides a relevant example of the application of these techniques.

Table 1: Characterization of Zygophyllum gaetulum Stems as a Biosorbent

| Analytical Technique | Observation | Reference |

| Scanning Electron Microscopy (SEM) | Revealed a porous and heterogeneous surface structure. After adsorption, the surface appeared denser and less porous. | mdpi.com |

| Energy Dispersive X-ray (EDX) | Confirmed the presence of carbon, oxygen, and other elements. After adsorption, the appearance of sulfur and an increase in nitrogen indicated dye adsorption. | mdpi.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Showed the presence of hydroxyl, C-H, and other functional groups characteristic of lignocellulosic material. | mdpi.com |

| Thermogravimetric Analysis (TGA) | Indicated the thermal decomposition stages of the biosorbent, corresponding to moisture loss, hemicellulose, cellulose, and lignin (B12514952) degradation. | mdpi.com |

| X-ray Diffraction (XRD) | Revealed the semi-crystalline nature of the biosorbent. | mdpi.com |

| Brunauer–Emmett–Teller (BET) | Determined the surface area of the adsorbent. | mdpi.com |

Ecotoxicity and Genotoxicity Bioassays for Treated Effluents and Degradation Byproducts

The degradation of C.I. This compound can lead to the formation of various byproducts, which may themselves be toxic. pjoes.commdpi.com Therefore, it is essential to assess the toxicity of the treated effluent to ensure that the degradation process effectively detoxifies the wastewater. Ecotoxicity and genotoxicity bioassays are used for this purpose.

These bioassays use living organisms to evaluate the potential harmful effects of chemical substances. A variety of organisms from different trophic levels are often used to provide a comprehensive assessment of the environmental risk. unesp.br

For instance, studies on the toxicity of textile dyes and their degradation products have utilized various bioassays:

Phytotoxicity tests : These assays assess the effect of the treated effluent on plant growth, often using seed germination and root elongation tests with species like Lactuca sativa (lettuce) and Cucumis sativus (cucumber). unesp.br

Acute toxicity tests : These tests determine the concentration of a substance that is lethal to a certain percentage of a test population over a short period. Organisms like Daphnia magna (water flea) and Artemia salina (brine shrimp) are commonly used. unesp.br

Genotoxicity tests : These assays evaluate the potential of a substance to damage the genetic material (DNA) of an organism. The Comet assay is a sensitive method used to detect DNA damage in individual cells. unesp.br

While specific ecotoxicity data for C.I. This compound treated effluents is limited in the provided context, the general approach involves comparing the toxicity of the dye solution before and after treatment. A significant reduction in toxicity indicates the effectiveness of the degradation process. For example, studies on other dyes have shown that while the parent dye may be toxic, the degradation products can be non-toxic. pjoes.com Conversely, some degradation products of azo dyes, such as aromatic amines, can be carcinogenic. iarc.frnih.gov

The following table presents findings from ecotoxicity and genotoxicity studies on C.I. Direct Black 38, a structurally related benzidine-based azo dye, which highlights the types of assessments performed.

Table 2: Ecotoxicity and Genotoxicity of C.I. Direct Black 38

| Bioassay | Organism | Result | Reference |

| Acute Immobilization Test | Daphnia magna | Classified as relatively non-toxic (LC50 > 100 mg/L) | unesp.br |

| Acute Toxicity Test | Artemia salina | Moderately toxic (LC50 of 20.7 mg/L) | unesp.br |

| Comet Assay | Daphnia magna | Induced significant DNA damage | unesp.br |

| Comet Assay | Rainbow trout gonad-2 (RTG-2) cells | Caused direct and oxidative DNA damage | unesp.br |

Structure Activity Relationships and Environmental Implications of C.i. Direct Black 22 Transformation

Correlation Between Molecular Structure and Degradation Susceptibility of C.I. Direct Black 22

The molecular structure of C.I. This compound (C₄₄H₃₂N₁₃Na₃O₁₁S₃) is characterized by the presence of multiple azo bonds (-N=N-), which are the chromophoric groups responsible for its color. primachemicals.comscbt.com These azo bonds are also the most labile part of the molecule and are susceptible to cleavage under certain environmental conditions. canada.ca The stability of azo dyes is a desired property for their application, but it also contributes to their environmental persistence. mst.dk

The degradation of C.I. This compound is significantly influenced by its complex polyazo structure. Studies have shown that the dye's degradation can be achieved through various methods, including the use of metals like iron and aluminum. One study demonstrated that effective degradation of C.I. This compound was achieved using aluminum, which was found to be more effective than iron in aqueous solutions. scribd.com The degradation process is influenced by several factors, including the concentration of the dye, temperature, and pH. scribd.comscielo.br For instance, the rate of degradation is affected by the initial dye concentration. scribd.com The pH of the medium is also a critical factor, as it can influence the surface charge of adsorbents and the dye molecule itself, thereby affecting degradation efficiency. primachemicals.com

The presence of sulfonate groups (-SO₃⁻) in the C.I. This compound molecule increases its solubility in water. primachemicals.commst.dk While this high water solubility facilitates the dyeing process, it also means the dye can be readily transported into aquatic environments. canada.ca The sulfonate groups, being hydrophilic, can make the dye more resistant to biodegradation as they can inhibit cellular uptake by microorganisms. researchgate.net Generally, azo dyes with substituents like hydroxyl or amino groups are more likely to be biodegraded compared to those with sulfo, methyl, methoxy, or nitro groups. mst.dk

Advanced oxidation processes (AOPs) have also been studied for the degradation of C.I. This compound, often in mixtures with other dyes. In one study, a photo-Fenton/UV-C process was found to be highly effective in degrading a mixture containing C.I. This compound. ufsm.br Such processes generate highly reactive hydroxyl radicals that can break down the complex dye molecule. researchgate.net

Table 1: Factors Influencing the Degradation of C.I. This compound

| Factor | Influence on Degradation | Research Findings |

|---|---|---|

| Metal Reductants | Can effectively decolorize the dye through the reduction of azo bonds. | Aluminum was found to be more effective than iron for the degradation of C.I. This compound. scribd.com |

| Dye Concentration | Higher concentrations can inhibit the degradation process. | The rate of degradation was observed to be dependent on the initial concentration of the dye. scribd.com |

| pH | Affects the dye's solubility and the surface chemistry of degrading agents. | C.I. This compound is sensitive to pH levels, which can influence its color and interactions. primachemicals.com |

| Temperature | Can affect the rate of chemical reactions involved in degradation. | Degradation studies have been conducted at specific temperatures to determine optimal conditions. scribd.com |

| Advanced Oxidation | Highly effective in mineralizing the dye to simpler, less harmful compounds. | A photo-Fenton/UV-C process achieved 92% degradation of a dye mixture including C.I. This compound. ufsm.br |

Impact of Azo Bond Cleavage and Aromatic Amine Formation on Toxicity Profiles